3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methyl-1H-pyrazol-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methyl-1H-pyrazole with a benzoic acid derivative. One common method is the condensation reaction between 3-methyl-1H-pyrazole and 3-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(2-methyl-1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring.
3-(3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid: A derivative with an additional oxo group on the pyrazole ring.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-1H-pyrazol-1-yl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-5-6-13(12-8)10-4-2-3-9(7-10)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACMXLJZHEMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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